1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with two fluorine atoms and a nitro group
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,6-difluoro-4-nitrobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar compounds include other fluorinated cyclopropane derivatives, such as 1,1-difluorocyclopropane and 1,2-difluorocyclopropane.
Properties
Molecular Formula |
C10H7F2NO4 |
---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-6-3-5(13(16)17)4-7(12)8(6)10(1-2-10)9(14)15/h3-4H,1-2H2,(H,14,15) |
InChI Key |
HBXFBORLZNRFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2F)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
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